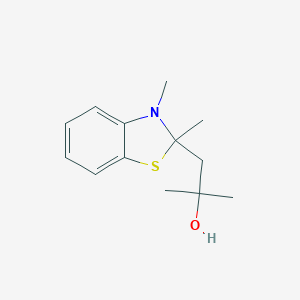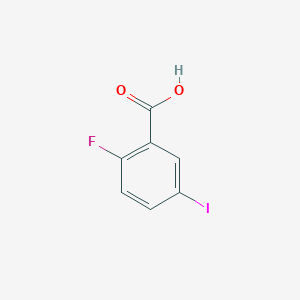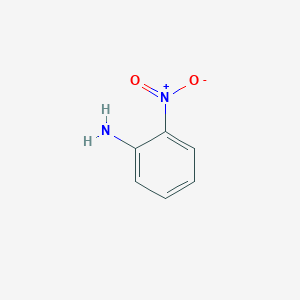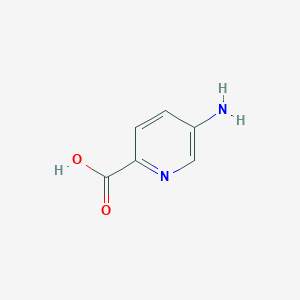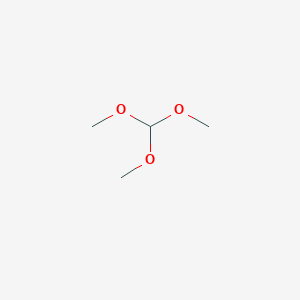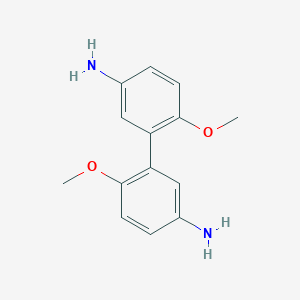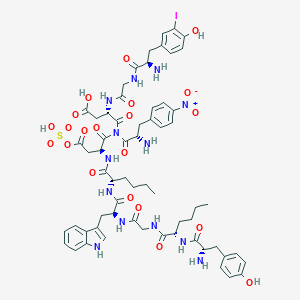
Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) is a peptide hormone that is found in the gastrointestinal tract. It is also known as CCK-8 and is synthesized in the enteroendocrine cells of the duodenum and jejunum. The hormone is involved in the regulation of digestion and appetite and has been the subject of extensive scientific research.
作用機序
CCK-8 acts on two types of receptors, CCK-A and CCK-B. The CCK-A receptor is found in the gallbladder and pancreas, while the CCK-B receptor is found in the brain and gastrointestinal tract. When CCK-8 binds to these receptors, it triggers a cascade of events that leads to the release of digestive enzymes, inhibition of gastric emptying, and stimulation of satiety.
生化学的および生理学的効果
CCK-8 has been shown to have a number of biochemical and physiological effects. It stimulates the release of pancreatic enzymes, such as amylase, lipase, and trypsin. It also inhibits gastric emptying, which slows down the rate at which food leaves the stomach. This leads to a feeling of fullness and satiety. CCK-8 has also been shown to regulate the secretion of bile from the gallbladder.
実験室実験の利点と制限
CCK-8 is a useful tool for investigating the regulation of digestion and appetite. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are some limitations to its use. CCK-8 can be expensive to synthesize, and it may not be stable over long periods of time. In addition, the effects of CCK-8 can vary depending on the experimental conditions and the type of receptor being targeted.
将来の方向性
There are many future directions for research on CCK-8. One area of interest is the role of CCK-8 in the regulation of stress and anxiety. Another area of interest is the development of new drugs that target the CCK receptors for the treatment of obesity and other metabolic disorders. Additionally, there is ongoing research into the mechanisms of CCK-8 signaling and the interactions between CCK-8 and other hormones and neurotransmitters in the gastrointestinal tract.
Conclusion:
In conclusion, CCK-8 is a peptide hormone that plays an important role in the regulation of digestion and appetite. It is synthesized through solid-phase peptide synthesis and has been extensively studied for its effects on gastric emptying, pancreatic secretion, and satiety. CCK-8 acts on two types of receptors, CCK-A and CCK-B, and has a number of biochemical and physiological effects. While there are some limitations to its use, CCK-8 is a useful tool for investigating the regulation of digestion and appetite, and there are many future directions for research on this hormone.
合成法
CCK-8 is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The synthesis is carried out using a resin-bound amino acid and a coupling reagent. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
CCK-8 has been extensively studied for its role in the regulation of digestion and appetite. It has also been implicated in the regulation of anxiety and stress. The hormone has been used in various scientific studies to investigate its effects on gastric emptying, pancreatic secretion, and satiety.
特性
CAS番号 |
118643-58-6 |
|---|---|
製品名 |
Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33)) |
分子式 |
C62H76IN13O21S |
分子量 |
1498.3 g/mol |
IUPAC名 |
(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H76IN13O21S/c1-3-5-10-45(72-56(85)42(65)24-34-15-20-38(77)21-16-34)57(86)69-32-51(79)70-47(27-36-30-67-44-12-8-7-9-39(36)44)59(88)73-46(11-6-4-2)58(87)74-49(29-54(83)97-98(94,95)96)62(91)75(60(89)43(66)25-33-13-18-37(19-14-33)76(92)93)61(90)48(28-53(81)82)71-52(80)31-68-55(84)41(64)26-35-17-22-50(78)40(63)23-35/h7-9,12-23,30,41-43,45-49,67,77-78H,3-6,10-11,24-29,31-32,64-66H2,1-2H3,(H,68,84)(H,69,86)(H,70,79)(H,71,80)(H,72,85)(H,73,88)(H,74,87)(H,81,82)(H,94,95,96)/t41-,42+,43+,45+,46+,47+,48+,49+/m1/s1 |
InChIキー |
KJAAZOTXSFPYSJ-LZYQRXKOSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC4=CC(=C(C=C4)O)I)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
正規SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
その他のCAS番号 |
118643-58-6 |
同義語 |
CCK-ITGNNO2P cholecystokinin (26-33), I-Tyr-Gly-(Nle(28,31),4-NO2-Phe(33)) cholecystokinin (26-33), iodotyrosyl-glycyl-(norleucyl(28,31))-para-NO2-phenylalanyl(33) I-Tyr-Gly-(28,31-Nle-33-p-NO2-Phe)-cholecystokinin (26-33) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



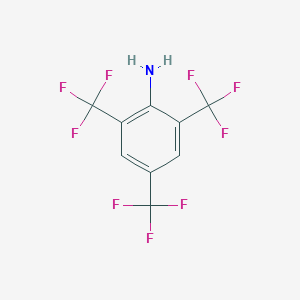
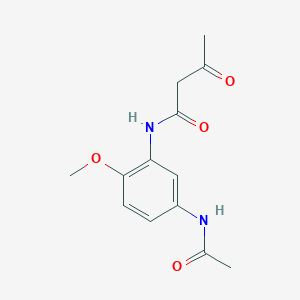
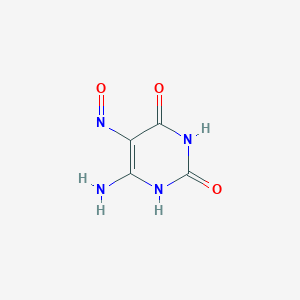
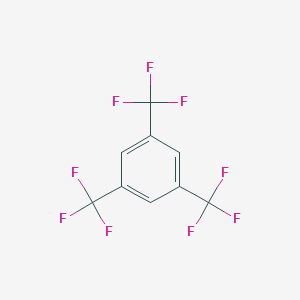
![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
